molecular formula C11H13NO4 B055209 [benzoyl(ethoxy)amino] acetate CAS No. 124617-83-0

[benzoyl(ethoxy)amino] acetate

Cat. No.: B055209
CAS No.: 124617-83-0
M. Wt: 223.22 g/mol
InChI Key: VTXASKVCTCLBRE-UHFFFAOYSA-N
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Description

Benzamide, N-(acetyloxy)-N-ethoxy- is a chemical compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology. This compound is characterized by the presence of an acetyloxy group and an ethoxy group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-(acetyloxy)-N-ethoxy- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method provides a green, rapid, and mild pathway for the preparation of benzamide derivatives. The reaction is performed under ultrasonic irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

In industrial settings, benzamide derivatives are often produced through high-temperature reactions between carboxylic acids and amines. this method may not be compatible with functionalized molecules . The use of ultrasonic irradiation and green catalysts, as mentioned above, offers a more eco-friendly and efficient alternative for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(acetyloxy)-N-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzamide derivatives.

Scientific Research Applications

Benzamide, N-(acetyloxy)-N-ethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-(acetyloxy)-N-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . The compound may exert its effects by binding to specific receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

Benzamide, N-(acetyloxy)-N-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives . These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

124617-83-0

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[benzoyl(ethoxy)amino] acetate

InChI

InChI=1S/C11H13NO4/c1-3-15-12(16-9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

VTXASKVCTCLBRE-UHFFFAOYSA-N

SMILES

CCON(C(=O)C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CCON(C(=O)C1=CC=CC=C1)OC(=O)C

124617-83-0

Synonyms

N-ACETOXY-N-ETHOXYBENZAMIDE

Origin of Product

United States

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